(3R)-L-Alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster
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Overview
Description
(3R)-L-Alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-L-Alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the individual amino acid derivatives, followed by their coupling through peptide bond formation. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(3R)-L-Alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium azide. The reaction conditions can vary widely depending on the specific transformation desired.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction might yield a compound with fewer double bonds.
Scientific Research Applications
Chemistry
In chemistry, (3R)-L-Alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used to study protein-protein interactions and enzyme mechanisms. Its peptide backbone allows it to mimic natural peptides, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials and catalysts. Its unique structure allows for the creation of materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (3R)-L-Alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other peptide derivatives and amino acid analogs. Examples include:
- (3R)-L-Alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineEthylEster
- (3R)-L-Alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alaninePropylEster
Uniqueness
What sets (3R)-L-Alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster apart is its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with biological targets in ways that similar compounds cannot, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 3-[[2-[2-aminopropanoyl(methyl)amino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H49BrN4O5Si/c1-20(2)45(21(3)4,22(5)6)44-25-16-14-24(15-17-25)29(19-31(40)43-9)38-33(41)30(39(8)34(42)23(7)36)18-27-26-12-10-11-13-28(26)37-32(27)35/h10-17,20-23,29-30,37H,18-19,36H2,1-9H3,(H,38,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCGZTPBYNLMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C(CC(=O)OC)NC(=O)C(CC2=C(NC3=CC=CC=C32)Br)N(C)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H49BrN4O5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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